

Desmethyl Erlotinib (OSI-420): A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	Desmethyl Erlotinib	
Cat. No.:	B1677509	Get Quote

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Introduction

Desmethyl erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of erlotinib, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. Understanding the pharmacokinetic and pharmacodynamic profile of its major metabolite, OSI-420, is critical for optimizing therapeutic strategies, managing drug-drug interactions, and elucidating the overall clinical efficacy of erlotinib. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of **desmethyl erlotinib**, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacokinetics of Desmethyl Erlotinib (OSI-420)

Desmethyl erlotinib is formed primarily through O-demethylation of erlotinib, a metabolic process predominantly mediated by the cytochrome P450 enzymes CYP3A4, with minor contributions from CYP1A1 and CYP1A2.[1][2] While erlotinib is the major circulating component after its administration, OSI-420 plays a significant role in the overall therapeutic effect due to its equipotency to the parent drug.[3]



Absorption and Distribution

Following oral administration of erlotinib, OSI-420 is formed and distributed throughout the body. The plasma exposure (AUC) of OSI-420 is approximately 30% (ranging from 12-59%) of that of erlotinib.[3] Studies in patients with central nervous system (CNS) metastases from NSCLC have shown that OSI-420 can penetrate the cerebrospinal fluid (CSF), with a mean CSF penetration rate of approximately 5.8%.[4]

Metabolism and Excretion

The clearance of OSI-420 is more than five times higher than that of erlotinib. In pediatric patients with primary brain tumors, the apparent clearance of OSI-420 (CLm/Fm) was found to be higher in patients younger than 5 years compared to older patients. A study in Wistar rats reported a terminal half-life (t1/2) of 11.96 ± 2.01 hours for **desmethyl erlotinib**.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for **desmethyl erlotinib** (OSI-420) gathered from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of **Desmethyl Erlotinib** (OSI-420) in Humans



Parameter	Value	Population	Reference
Plasma Exposure (AUC) relative to Erlotinib	30% (range 12-59%)	Adult Patients	
CSF Penetration Rate	~5.8%	NSCLC Patients with CNS Metastases	
Apparent Clearance (CLm/Fm)	79 L/h/m² (patients < 5 years)	Pediatric Patients with Brain Tumors	
38 L/h/m² (patients ≥ 5 years)			-
Cmax	0.07 ± 0.03 μg/mL	Healthy Male Volunteers (after 100mg erlotinib)	
tmax	1.4 h	Healthy Male Volunteers (after 100mg erlotinib)	-

Table 2: Pharmacokinetic Parameters of **Desmethyl Erlotinib** (OSI-420) in Animal Models

Parameter	Value	Species	Reference
Terminal Half-life (t1/2)	11.96 ± 2.01 h	Wistar Rats	
Cmax	98.7 ± 15.4 ng/mL	Diabetic Rabbits (after 25mg erlotinib)	
Tmax	4.3 ± 1.0 h	Diabetic Rabbits (after 25mg erlotinib)	
AUC(0-t)	1135.2 ± 245.8 ng·h/mL	Diabetic Rabbits (after 25mg erlotinib)	



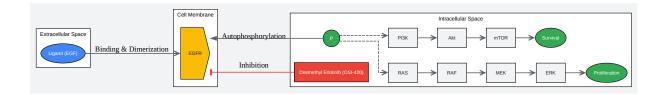
Pharmacodynamics of Desmethyl Erlotinib (OSI-420)

Desmethyl erlotinib exerts its pharmacological effects through the inhibition of the EGFR tyrosine kinase, similar to its parent compound, erlotinib. It has been demonstrated that erlotinib and OSI-420 are equipotent in their ability to inhibit EGFR tyrosine kinase.

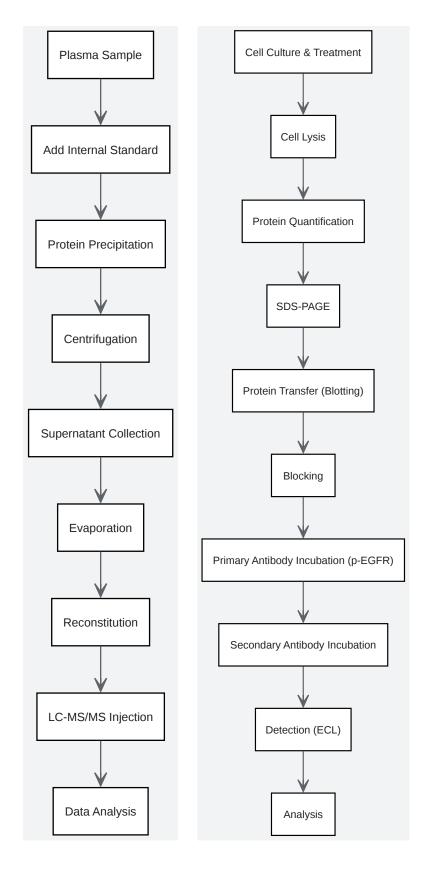
Mechanism of Action: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. **Desmethyl erlotinib**, like erlotinib, competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the activation of these downstream signaling cascades.









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